2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIKHKGHUBPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Aromatic Precursors
The piperidine-1-sulfonyl group is introduced via reaction between a sulfonyl chloride intermediate and piperidine. A plausible pathway involves:
Synthesis of 4-(chlorosulfonyl)phenylacetic acid ester :
Nucleophilic displacement with piperidine :
Mechanistic Insight :
$$ \text{R-SO}2\text{Cl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{R-SO}2\text{-N-C}5\text{H}{11} + \text{HCl} $$
Piperidine acts as a nucleophile, displacing chloride from the sulfonyl chloride group.
Alternative Route: Preformed Sulfonamide Coupling
A modular approach involves preparing 4-(piperidine-1-sulfonyl)benzaldehyde followed by acetic acid side chain installation:
Sulfonation of 4-bromobenzaldehyde :
Aldol condensation with malonic acid :
Advantage : Avoids harsh chlorosulfonation conditions but requires multi-step purification.
Acetic Acid Moiety Installation
Ester Hydrolysis
A common method involves synthesizing the ethyl ester precursor followed by saponification:
Ethyl 2-[4-(piperidine-1-sulfonyl)phenyl]acetate synthesis :
Hydrolysis to carboxylic acid :
Reaction Equation :
$$ \text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH} $$
Direct Carboxylation
Electrophilic aromatic substitution (EAS) using glyoxylic acid:
- Friedel-Crafts acylation :
Comparative Analysis of Methods
Key Observations :
- Direct sulfonation offers higher yields but requires handling corrosive chlorosulfonic acid.
- Ester hydrolysis is efficient but depends on precursor availability.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Substitution Reactions
The piperidine sulfonyl group undergoes nucleophilic substitution under specific conditions. Key examples include:
Schiff Base Formation
Reaction with aldehydes produces sulfonamide-linked Schiff bases, a reaction critical for developing bioactive compounds .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| o-Salicylaldehyde | Methanol, room temperature or reflux | 57–80% | |
| N-Piperidinyl sulfonamide | Base-free or triethylamine (TEA) | 57–80% |
This reaction proceeds via imine bond formation, with the sulfonamide group acting as an electron-withdrawing stabilizer .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic frameworks, as demonstrated in pharmaceutical syntheses .
Piperazine Ring Formation
Cyclization with bis(2-chloroethyl)amine derivatives under high-temperature conditions:
| Parameter | Details | Source |
|---|---|---|
| Solvent | Toluene, DMF, or N-methyl-2-pyrrolidone | |
| Base | K₂CO₃, TEA, or N,N-diisopropylamine | |
| Temperature | 120–130°C |
This method is used to synthesize piperazine-containing drug intermediates .
Halogenation/Mesylation
The hydroxyl group in intermediates can be converted to leaving groups (e.g., chlorine, mesyl):
| Reagent | Conditions | Application | Source |
|---|---|---|---|
| SOCl₂ or MsCl | −15°C to 55°C, inert atmosphere | Prep for nucleophilic substitution | |
| Neutralization agent | NaOH or triethylamine | Workup |
This step is critical for activating the molecule toward subsequent substitution reactions .
Acid-Base Reactions
The carboxylic acid group enables salt formation with inorganic or organic bases:
| Base | Product | Application | Source |
|---|---|---|---|
| NaOH/KOH | Sodium/potassium salt | Improved solubility | |
| Triethylamine | Ammonium salt | Chromatography purification |
Comparative Reactivity
The sulfonamide group’s electron-withdrawing nature enhances electrophilic substitution on the phenyl ring compared to non-sulfonylated analogs. For example, nitration occurs preferentially at the para position relative to the sulfonamide group .
Key Findings
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- The compound serves as a crucial building block in synthesizing pharmaceutical agents aimed at treating neurological disorders. Its piperidine moiety is particularly relevant for developing drugs targeting specific receptors and enzymes involved in neuropharmacology.
- It has shown promise in the development of anticoagulant agents, potentially useful for treating thrombotic disorders. The mechanism of action involves modulating the activity of proteins involved in blood coagulation, which could lead to new therapeutic options for patients at risk of thrombotic events .
Case Studies
- A study highlighted its effectiveness in enhancing the binding affinity of compounds to target receptors, which can improve drug efficacy and reduce side effects. The sulfonamide group contributes to this enhanced interaction by providing additional hydrogen bonding opportunities.
Organic Synthesis
Synthetic Pathways
- 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid can be synthesized through multiple steps involving the formation of the phenyl ring, introduction of the piperidine sulfonyl group via sulfonylation reactions, and coupling with acetic acid or its derivatives. This synthetic versatility allows for modifications that can tailor the compound's properties for specific applications.
Material Science
- Beyond medicinal applications, this compound's unique structural attributes make it a candidate for developing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential in creating advanced materials that could be utilized in electronics or photonics.
Data Tables
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Neurological disorder treatments | Receptor modulation |
| Anticoagulant development | Inhibition of coagulation enzymes | |
| Organic Synthesis | Building block for pharmaceuticals | Structural modifications via synthetic routes |
| Material Science | Development of electronic materials | Enhancement of electronic properties |
Mechanism of Action
The mechanism of action of 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Key Properties
*Calculated from molecular formula C₁₃H₁₇NO₄S.
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN in 9b) : Increase polarity and solubility, making 9b more reactive in enzyme inhibition assays compared to the parent compound .
- Bulky Groups (e.g., -Boc in 9c) : Lower synthetic yields (39%) due to steric hindrance during nucleophilic substitution .
Analogs with Modified Piperidine/Sulfonyl Groups
Table 2: Piperidine and Sulfonyl Modifications
Key Observations :
Biological Activity
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid, also known by its CAS number 722464-53-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenylacetic acid moiety. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine ring enhances lipophilicity and facilitates binding to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors involved in several physiological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
A comprehensive SAR study on related compounds reveals that modifications on the piperidine ring and the sulfonyl group significantly influence biological potency. Substituents that enhance electron density on the aromatic ring tend to increase activity against specific targets, such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial for glycemic control in diabetes .
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential against various strains |
| Piperidine derivative A | DPP-4 Inhibition | 10 | High selectivity |
| Piperidine derivative B | Anti-inflammatory | 15 | Reduces cytokine levels |
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- DPP-4 Inhibitors : A study highlighted the effectiveness of piperidine-based compounds as DPP-4 inhibitors, showing significant reductions in blood glucose levels in diabetic models. The SAR indicated that modifications on the piperidine moiety enhanced binding affinity .
- Inflammation Models : In vivo experiments demonstrated that analogs of this compound reduced inflammation markers in rodent models of arthritis, supporting its potential use in treating inflammatory conditions .
- Antimicrobial Efficacy : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against resistant strains of bacteria, emphasizing the need for further exploration of this compound in this context .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a phenylacetic acid derivative. A common approach is to react 4-(piperidin-1-yl)phenylsulfonyl chloride with a protected acetic acid moiety (e.g., ethyl ester), followed by deprotection under acidic or basic conditions . For purity assurance:
- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate intermediates.
- Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Validate structural integrity using -NMR (DMSO-, δ 1.4–1.6 ppm for piperidine protons) and LC-MS (m/z calculated for : 317.79) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation in methanol/water (1:1). Resolve the crystal structure to confirm sulfonyl-piperidine geometry and hydrogen-bonding networks .
- Spectroscopic analysis :
- -NMR to identify carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm for piperidine carbons) groups .
- IR spectroscopy for S=O stretches (~1350–1150 cm) and carboxylic acid O-H (~2500–3300 cm) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with varying aryl sulfonyl groups?
Methodological Answer:
- Substituent screening : Replace the chlorophenyl group (as in ) with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor reaction kinetics via -NMR to identify rate-limiting steps .
- Catalysis : Use Pd(OAc) with PPh ligand in Suzuki-Miyaura couplings for biaryl sulfone derivatives .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher yields are often achieved in DMF due to improved sulfonyl chloride solubility .
Q. How to address contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
- Meta-analysis : Compile data from multiple studies (e.g., ) and apply statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., assay type, cell lines) .
- Structure-Activity Relationship (SAR) studies :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis data .
Q. What strategies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during key coupling steps to control stereochemistry .
- Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards (e.g., peak at ~220 nm for piperidine ring) .
Q. How to design a robust protocol for assessing metabolic stability in vitro?
Methodological Answer:
- Microsomal incubation : Incubate the compound (10 µM) with liver microsomes (human or rat) in NADPH-regenerating buffer.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life () using first-order kinetics .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
